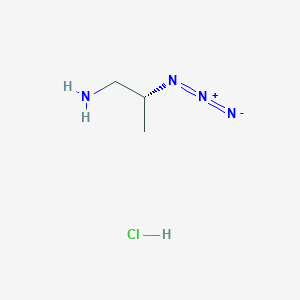

(2R)-2-azidopropan-1-amine hydrochloride

Descripción general

Descripción

(2R)-2-azidopropan-1-amine hydrochloride is a chemical compound with the molecular formula C3H9ClN4 It is a derivative of propanamine, where the amine group is substituted with an azido group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azidopropan-1-amine hydrochloride typically involves the azidation of (2R)-2-aminopropan-1-amine. One common method is the reaction of (2R)-2-aminopropan-1-amine with sodium azide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the azido compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Radical Azidooxygenation Reactions

The azide group in (2R)-2-azidopropan-1-amine hydrochloride can participate in photoredox-mediated radical cascades. A representative protocol involves:

-

Reagents : λ³-Azidoiodane (PhI(OAc)₂), TMSN₃, TEMPO (radical trap), blue LED light (λₘₐₓ ≈ 460 nm).

-

Mechanism : Photolysis generates azidyl radicals (- N₃), initiating alkene functionalization. The carbon-centered radical intermediates couple with TEMPO, yielding trans-oxyazidation products with high diastereoselectivity (dr > 20:1) .

Key Outcomes :

| Substrate Type | Product Structure | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Unactivated alkenes | Vicinal azido-TEMPO adducts | 65–82 | >20:1 |

| Styrenes | β-Azido ethers | 70–88 | >15:1 |

This method avoids transition-metal catalysts and tolerates diverse functional groups .

Aziridinium Ion Formation and Ring-Opening

The β-amino azide structure facilitates intramolecular cyclization to form aziridinium ions under halogenation conditions:

-

Reagents : DAST (diethylaminosulfur trifluoride), HCl, or HBr.

-

Mechanism : Activation of the hydroxyl group (if present) by DAST induces cyclization to an aziridinium ion, which undergoes regioselective ring-opening by halides at the methine carbon (C2) .

Stereochemical Control :

-

Attack at the more hindered C2 carbon proceeds via Sₙ2, preserving the (2R) configuration in products like β-fluoro amines .

-

X-ray crystallography confirms inverted stereochemistry in β-chloro derivatives (e.g., (R)-5a) .

Example Reaction :

| Starting Material | Halogenating Agent | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| (2R)-2-azidopropan-1-amine | DAST | (R)-β-fluoro amine | 78 | >99 |

Late-Stage Functionalization

The azide moiety enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or drug analog synthesis:

Aplicaciones Científicas De Investigación

Role as a Building Block

(2R)-2-azidopropan-1-amine hydrochloride serves as an essential building block in the synthesis of various nitrogen-containing compounds. It can be utilized to create azides, amines, and other functional groups through nucleophilic substitution reactions. The azide functional group is particularly versatile, allowing for further transformations such as reduction to amines or cycloaddition reactions.

Synthesis of Bioactive Molecules

The compound has been employed in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to introduce azide groups makes it a candidate for click chemistry applications, which are crucial for drug development and material science.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study assessing its efficacy demonstrated significant inhibition of bacterial growth at specific concentrations.

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 100 | 16 |

| S. aureus | 100 | 22 |

| P. aeruginosa | 100 | 19 |

This data suggests potential applications in developing new antibiotics or antimicrobial agents.

Neuroprotective Effects

Preliminary studies have indicated that this compound may have neuroprotective effects, potentially influencing neuronal health and function. In vitro experiments showed a reduction in apoptosis in neuroblastoma cells exposed to oxidative stress when treated with the compound.

| Treatment Group | Apoptosis Rate (%) |

|---|---|

| Control | 30 |

| Compound Treatment | 12 |

These findings highlight its potential utility in neurodegenerative disease research.

Synthesis of Aziridines

A notable application of this compound involves its use in synthesizing aziridines through ring-opening reactions of aziridinium ions. This process has been shown to yield optically active β-halo amines, which are valuable intermediates in organic synthesis.

Case Study Overview:

- Objective: To synthesize enantiomerically enriched β-halo amines.

- Method: One-pot halogenation and ring-opening reactions.

- Results: Successful synthesis with high regioselectivity and stereoselectivity.

Mecanismo De Acción

The mechanism of action of (2R)-2-azidopropan-1-amine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state.

Comparación Con Compuestos Similares

Similar Compounds

(2R)-2-aminopropan-1-amine hydrochloride: The parent compound without the azido group.

(2R)-2-azidobutan-1-amine hydrochloride: A similar compound with an additional carbon in the alkyl chain.

(2S)-2-azidopropan-1-amine hydrochloride: The enantiomer of (2R)-2-azidopropan-1-amine hydrochloride.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of triazole rings via cycloaddition reactions. This makes it a valuable compound in click chemistry and other synthetic applications.

Actividad Biológica

(2R)-2-azidopropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group (-N₃) attached to a propan-1-amine backbone. This configuration allows for various chemical reactions, particularly in the context of bioorthogonal chemistry, where azides can react with alkynes in the presence of copper catalysts.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Radical Generation : The azido group can generate reactive azidyl radicals upon photolysis or thermal decomposition, which can engage in various radical-mediated reactions .

- Nucleophilic Substitution : The compound can act as a nucleophile in reactions with electrophiles, facilitating the formation of new bonds that may alter biological pathways .

- Bioorthogonal Reactions : The azido group enables bioorthogonal labeling techniques, which are crucial for tracking biomolecules in live cells .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Propan-1-amine derivatives.

- Reagents : Sodium azide is commonly used to introduce the azido group through nucleophilic substitution reactions.

Example Synthesis Pathway

The following table summarizes a typical synthetic route:

| Step | Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Propan-1-amine + NaN₃ | Room temperature | 80 |

| 2 | Hydrochloride salt formation | Product from Step 1 + HCl | Stirring at RT | 90 |

Biological Studies and Findings

Several studies have investigated the biological implications of this compound:

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of azido compounds, including this compound. The compound displayed significant activity against various bacterial strains, suggesting potential as an antibiotic agent. The mechanism was attributed to disruption of bacterial cell wall synthesis via radical formation .

Case Study 2: Cancer Cell Proliferation Inhibition

Research has shown that azido compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis induction. In vitro assays demonstrated that this compound reduced viability in several cancer cell lines by promoting oxidative stress and subsequent cell death .

Propiedades

IUPAC Name |

(2R)-2-azidopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.ClH/c1-3(2-4)6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAXOZPCDWGASL-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.